
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol is an organic compound known for its unique structure and properties It is a derivative of diazinane, featuring two 2,4,4-trimethylpentan-2-yl groups attached to the nitrogen atoms of the diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol typically involves the reaction of diazinane with 2,4,4-trimethylpentan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of the diazinane ring attack the carbon atoms of the 2,4,4-trimethylpentan-2-yl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides and hydroxides.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: New compounds with different functional groups replacing the nitrogen atoms.
Scientific Research Applications
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,4-trimethylpentan-2-yl)trisulfane
- 1,3-Bis(2,4,4-trimethylpentan-2-yl)-1H-imidazol-3-ium chloride
- Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
Uniqueness
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol is unique due to its specific diazinane ring structure and the presence of two bulky 2,4,4-trimethylpentan-2-yl groups. This structural configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and industrial chemistry.
Properties
CAS No. |
5413-29-6 |
|---|---|
Molecular Formula |
C20H42N2O |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
1,3-bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol |
InChI |
InChI=1S/C20H42N2O/c1-17(2,3)13-19(7,8)21-11-16(23)12-22(15-21)20(9,10)14-18(4,5)6/h16,23H,11-15H2,1-10H3 |
InChI Key |
SITWMFMTHVSDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)N1CC(CN(C1)C(C)(C)CC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


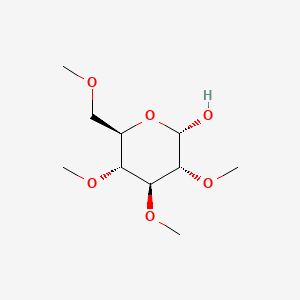

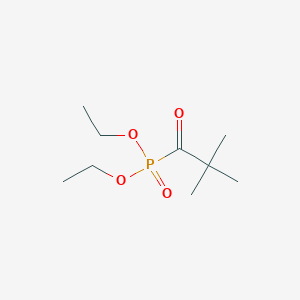
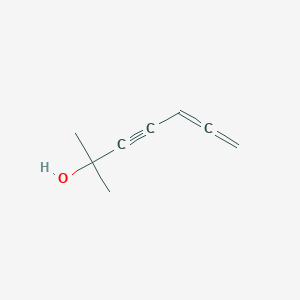

![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)
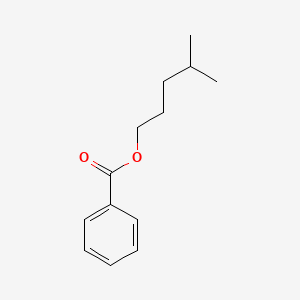
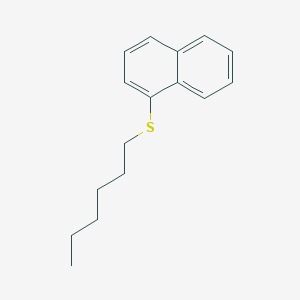
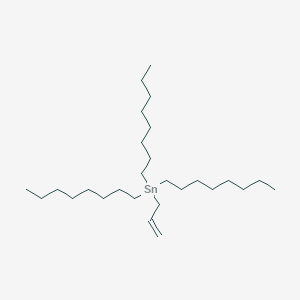
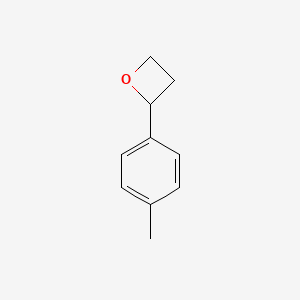
![2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate](/img/structure/B14742062.png)
![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl N-butylcarbamate](/img/structure/B14742070.png)
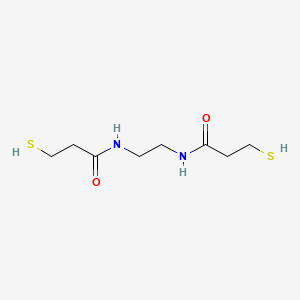
![3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B14742090.png)
